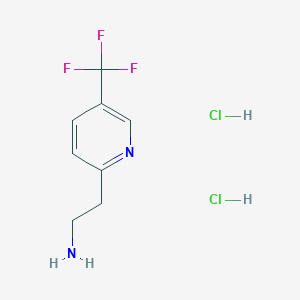

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride

CAS No.: 1187932-37-1

Cat. No.: VC2830640

Molecular Formula: C8H11Cl2F3N2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187932-37-1 |

|---|---|

| Molecular Formula | C8H11Cl2F3N2 |

| Molecular Weight | 263.08 g/mol |

| IUPAC Name | 2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H |

| Standard InChI Key | RSBTXAKQCXWAPH-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl |

| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl |

Introduction

Chemical Structure and Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C8H11Cl2F3N2 | Including two HCl molecules |

| Approximate Molecular Weight | 275-280 g/mol | Estimated based on structure |

| Physical State | Solid | Typical for hydrochloride salts |

| Solubility | Water-soluble | Characteristic of amine hydrochlorides |

| Melting Point | Likely >200°C | Estimated based on similar compounds |

Structural Features and Chemical Characteristics

The compound's structure consists of several key functional groups that influence its chemical behavior:

-

Pyridine ring: Provides basic nitrogen and potential for coordination

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability

-

Ethylamine chain: Offers flexibility and hydrogen bonding capability

-

Dihydrochloride salt form: Improves solubility and stability

The trifluoromethyl group significantly affects the compound's properties, as it is highly electronegative and can withdraw electron density from the pyridine ring. This electronic effect alters the reactivity of the nitrogen atom in the pyridine ring and can influence the compound's interactions with biological targets.

Physical and Chemical Properties

Comparative Analysis with Related Compounds

Based on data available for related compounds, we can infer several physical and chemical properties of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride:

Applications in Research and Development

Structure-Activity Relationships

The specific structural features of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride contribute to its potential biological activity:

-

The trifluoromethyl group at the 5-position of the pyridine ring enhances lipophilicity and potentially increases binding affinity to target proteins.

-

The ethylamine chain provides flexibility and potential for hydrogen bonding with biological targets.

-

The dihydrochloride salt form improves solubility in physiological media, potentially enhancing bioavailability.

These structure-activity relationships make the compound a potential candidate for further exploration in drug discovery efforts.

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Several structurally related compounds provide insights into the properties and potential applications of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride:

These structural variations can significantly influence physicochemical properties and biological activities, highlighting the importance of precise structural characterization in research applications.

Functional Group Effects

-

The trifluoromethyl group common to all these compounds contributes to increased lipophilicity and metabolic stability.

-

The position of the trifluoromethyl group (5-position in our target compound) affects the electron distribution in the pyridine ring.

-

The ethylamine chain length (compared to methanamine in some analogs) influences flexibility and binding characteristics.

-

The salt form (dihydrochloride vs. monohydrochloride or free base) significantly impacts solubility, stability, and bioavailability.

Understanding these structure-property relationships is crucial for the rational design and optimization of compounds for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume